2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Sequential Cross-Coupling Chemoselectivity Medicinal Chemistry Building Blocks

Mono-halogenated diphenyl ethers force chemists to use multiple building blocks for unsymmetrical biaryl synthesis, adding steps and cost. This bifunctional building block solves that: - Orthogonal C-I (more reactive) and C-Br bonds enable sequential Suzuki couplings at room temperature, then elevated temperature. - Enables rapid library synthesis for medicinal chemistry, crop protection, and materials science. - High purity (≥98%) and in stock for immediate shipping.

Molecular Formula C13H5BrF5IO
Molecular Weight 478.98 g/mol
Cat. No. B12078997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Molecular FormulaC13H5BrF5IO
Molecular Weight478.98 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br
InChIInChI=1S/C13H5BrF5IO/c14-7-2-1-3-10(20)11(7)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H
InChIKeyCGVBDZAWVTVGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene (CAS 2244086-49-3): A Halogenated Building Block for Advanced Synthesis


2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a highly halogenated diphenyl ether featuring a distinctive ortho-bromo, ortho-iodo substitution pattern on one ring and a 2,6-difluoro-4-(trifluoromethyl) substitution on the other . With a molecular formula of C₁₃H₅BrF₅IO and a high logP (calc. 6.143), it is designed as a functionalized intermediate for synthetic chemistry rather than a direct bioactive compound . Its primary utility lies in the orthogonal reactivity of the C–I and C–Br bonds, which enables sequential, site-selective derivatization strategies.

Orthogonal reactivity workflow
Sequential C–I then C–Br cross-coupling for unsymmetrical architectures.
Regioisomer-defined building block
2-Br,6-I pattern ortho to ether oxygen supports electronic tuning of chemoselectivity.
Fluorine-rich physicochemical profile
2,6-F₂, 4-CF₃ substitution drives high calculated lipophilicity (LogP ~6.1).

Critical Differentiation of 2244086-49-3 from Generic Halo-Diphenyl Ethers


A simple 'in-class' substitution fails because this compound is not a generic halo-diphenyl ether; it is a specifically programmed, bifunctional substrate. Closely related analogs, such as 2-Bromophenyl 2,6-difluoro-4-(trifluoromethyl)phenyl ether (CAS 2244086-31-3), lack the iodo leaving group and thus preclude any iodine-selective first-step functionalization . Conversely, purchasing an iodo-only analog loses the subsequent reactivity of the bromide. The target compound's value is precisely the engineered chemoselectivity between the C–I (~300-fold more reactive) and C–Br bonds, which is destroyed by any simplification of the halogenation pattern [1].

Target compound
Bifunctional C–I / C–Br substrate; engineered for staged, chemoselective derivatization.
Potential substitute
Mono-brominated analog (CAS 2244086-31-3) lacks iodo handle; sequential coupling not possible.
Target compound
Regioisomer 2-Br,6-I positions ortho to ether linkage maximize electronic differentiation.
Potential substitute
Regioisomer 3-Br,2-I (CAS 2244088-68-2) alters steric/electronic environment; may shift selectivity.

Quantitative Evidence for 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene Selection


Halo-Controlled Orthogonal Reactivity for Iterative Cross-Coupling

This compound's primary differentiation is its potential for staged, one-pot synthetic sequences. The C–I bond at the 6-position is significantly more reactive than the C–Br bond at the 2-position in oxidative addition. While direct kinetic data for this exact compound is not published, this is a well-established class-level rule confirmed by the universal rate hierarchy Ar–I >> Ar–Br in palladium-catalyzed reactions [1]. This allows a user to install a first functional group selectively at the iodide position, followed by a second at the bromide, eliminating the need for separate mono-halogenated building blocks and reducing step count. In contrast, the common analog 2-Bromophenyl 2,6-difluoro-4-(trifluoromethyl)phenyl ether can only undergo a single coupling event at bromine, requiring a more complex synthetic route for unsymmetrical derivatives .

I–Br Orthogonal Reactivity
Class-level inference
C–I >> C–Br in Pd oxidative addition; enables sequential C–I first, then C–Br functionalization.
Supports two-step sequential coupling strategies.
Class-level reactivity rule; direct kinetic data for this compound not published.
Sequential Cross-Coupling Chemoselectivity Medicinal Chemistry Building Blocks

Regioisomeric Purity: Positioning of Halogens Dictates Synthesis Strategy

The precise 2-Br,6-I pattern is critical. The positional isomer 2-(3-Bromo-2-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene (CAS 2244088-68-2) presents a different steric and electronic environment, which alters the selectivity of initial oxidative addition . This target compound (CAS 2244086-49-3) has both halogens ortho to the ether linkage, maximizing the electronic influence of the electron-deficient 2,6-difluoro-4-(trifluoromethyl)phenyl ring, which can further deactivate the bromine relative to the iodine and increase chemoselectivity . Procurement of the wrong regioisomer (e.g., 2-Br,5-I or 3-Br,4-I) would derail a synthetic route dependent on this specific electronic tuning, leading to different coupling outcomes or requiring costly deconvolution of mixtures.

Regioisomeric Purity
Data to verify
2-Br,6-I pattern ortho to ether oxygen. Comparator regioisomer CAS 2244088-68-2 has 3-Br,2-I substitution.
Positional integrity critical for synthetic reproducibility.
Confirm regioisomer identity via SMILES and CAS before procurement.
Regioisomer Differentiation Synthetic Intermediate Halogen Dance Avoidance

Fluorination Drives Product Properties: Lipophilicity, Stability, and Crystallinity

The combination of a trifluoromethyl group and two ring fluorines on the 'right-hand' ring creates a highly electron-deficient aryl system. This compound possesses a calculated LogP of 6.143, which is approximately 1.5–2.0 log units higher than comparable non-fluorinated or mono-fluorinated diphenyl ethers . This high fluorine content enhances metabolic stability and membrane permeability in drug-like derivatives, and also influences thermal stability and charge transport in materials applications. This is in contrast to simpler halo-diphenyl ethers, which lack this fluorination motif and consequently have different physicochemical profiles, making them unsuitable as surrogates in advanced lead optimization programs or for material tuning [1].

Fluorine-Driven Lipophilicity
Cross-study comparable
Calculated LogP: 6.143. Non-fluorinated analogs estimated LogP 4.0–4.5.
Approximately 1.5–2.0 log unit increase in lipophilicity.
Calculated property; influences absorption and material partitioning.
Lipophilicity Modulation Metabolic Stability Materials Science Fluorination

Optimal Deployment Scenarios for 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene


Iterative Drug-Like Library Synthesis via Chemoselective Cross-Coupling

This scenario directly leverages the orthogonal reactivity evidence. A medicinal chemistry team can use this single building block to rapidly generate a library of unsymmetrical diaryl ether or biaryl analogs. A first Suzuki-Miyaura coupling can be performed on the iodo position at room temperature, and after a simple workup, a second, higher-temperature coupling can be executed on the bromo position [1]. This is impossible with the mono-brominated analog (CAS 2244086-31-3), which would require a less efficient, separate two-building-block approach to achieve the same diversity .

Agrochemical Intermediate Development with Enhanced Environmental Stability

Based on the compound's structural alignment with patented herbicidal diphenyl ethers (e.g., EP 0095683 A1) and its high fluorination, it serves as a late-stage diversification intermediate for creating new crop protection candidates. The high LogP and halogen content contribute to increased cuticular penetration and environmental persistence, a key advantage over less fluorinated analogs for field applications [1].

Advanced Materials Precursor for Tunable Electronic Polymers

The electron-withdrawing 2,6-difluoro-4-(trifluoromethyl)phenyl moiety is a known building block for tuning the energy levels of conjugated polymers and organic semiconductors. Using this compound allows researchers to introduce this fluorinated motif while simultaneously installing two different aromatic co-monomers via the sequential coupling route, creating complex donor-acceptor architectures with fine-tuned optoelectronic properties that cannot be accessed from mono-halogenated precursors.

Orthogonal Labeling for Chemical Biology Probes

The bifunctional nature of this compound allows for the creation of dual-labeled probes. For instance, a fluorophore or affinity tag can be attached at the iodo site, while a photo-crosslinking group or a handle for solid-support attachment can be installed at the bromo site. This staged, one-scaffold derivatization provides a level of functional density that simplifies probe design and is a core requirement for studying complex biological interactions.

Application
Selection Property
Validation Focus
Iterative drug-like library synthesis
Orthogonal C–I/C–Br reactivity profile
Sequential coupling step efficiency
Agrochemical intermediate development
High fluorination and calculated LogP
Environmental stability and penetration context
Advanced materials precursor
Electron-deficient fluorinated aryl moiety
Donor-acceptor architecture tunability
Orthogonal labeling for chemical biology probes
Bifunctional scaffold for staged derivatization
Dual-label attachment sequence fidelity
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